ethyl (2Z)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the indole moiety: This step might involve a condensation reaction between an indole derivative and the thiazolopyrimidine core.
Functional group modifications:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and ketone moieties.
Reduction: Reduction reactions can target the ketone groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, such compounds can be used as probes to study enzyme activity or as potential drug candidates due to their ability to interact with various biological targets.
Medicine
The compound’s structural complexity and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-5-[4-(hydroxy)-3-ethoxyphenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-5-[4-(methoxy)-3-ethoxyphenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Properties
Molecular Formula |
C35H39N3O7S |
---|---|
Molecular Weight |
645.8 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-acetyloxy-3-ethoxyphenyl)-2-(1-heptyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C35H39N3O7S/c1-6-9-10-11-14-19-37-25-16-13-12-15-24(25)29(32(37)40)31-33(41)38-30(28(34(42)44-8-3)21(4)36-35(38)46-31)23-17-18-26(45-22(5)39)27(20-23)43-7-2/h12-13,15-18,20,30H,6-11,14,19H2,1-5H3/b31-29- |
InChI Key |
YOKXXNAABXXQTA-YCNYHXFESA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC(=C(C=C5)OC(=O)C)OCC)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC(=C(C=C5)OC(=O)C)OCC)C1=O |
Origin of Product |
United States |
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